ジフェニル(キヌクリジン-4-イル)メタノール

概要

説明

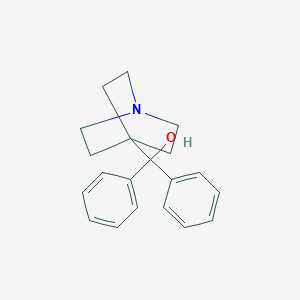

Diphenyl(quinuclidin-4-yl)methanol is a chemical compound with the molecular formula C20H23NO It is characterized by the presence of a quinuclidine ring attached to a diphenylmethanol moiety

科学的研究の応用

Diphenyl(quinuclidin-4-yl)methanol has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

Medicine: Research is ongoing to explore the potential therapeutic applications of Diphenyl(quinuclidin-4-yl)methanol, particularly in the development of new drugs and treatments.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(quinuclidin-4-yl)methanol typically involves the reaction of quinuclidine with diphenylmethanol under specific conditions. One common method includes the use of a solvent such as chloroform (CHCl3) and a catalyst to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization .

Industrial Production Methods

Industrial production of Diphenyl(quinuclidin-4-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in sealed, dry conditions to maintain its stability .

化学反応の分析

Types of Reactions

Diphenyl(quinuclidin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: The quinuclidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Diphenyl(quinuclidin-4-yl)methanol can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

作用機序

The mechanism of action of Diphenyl(quinuclidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The quinuclidine ring and diphenylmethanol moiety contribute to its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

類似化合物との比較

Similar Compounds

- Diphenyl(piperidin-4-yl)methanol

- Diphenyl(morpholin-4-yl)methanol

- Diphenyl(pyrrolidin-4-yl)methanol

Uniqueness

Diphenyl(quinuclidin-4-yl)methanol is unique due to the presence of the quinuclidine ring, which imparts specific structural and functional properties. This distinguishes it from other similar compounds that contain different heterocyclic rings, such as piperidine, morpholine, or pyrrolidine.

生物活性

Diphenyl(quinuclidin-4-yl)methanol, with the molecular formula CHNO, is a compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Overview of the Compound

Diphenyl(quinuclidin-4-yl)methanol features a quinuclidine ring structure attached to a diphenylmethanol moiety. This unique structure may contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of Diphenyl(quinuclidin-4-yl)methanol is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's mechanism of action involves:

- Binding Affinity : The quinuclidine ring enhances the binding affinity to various receptors and enzymes.

- Modulation of Biochemical Pathways : It can influence key biochemical pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated cellular processes.

Biological Activities

Research indicates that Diphenyl(quinuclidin-4-yl)methanol exhibits several biological activities:

- Antinociceptive Properties : Studies have shown that compounds with similar structures can exhibit pain-relieving effects, suggesting potential applications in pain management.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activities

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Diphenyl(piperidin-4-yl)methanol | Piperidine derivative | Analgesic effects |

| Diphenyl(morpholin-4-yl)methanol | Morpholine derivative | Antimicrobial properties |

| Diphenyl(pyrrolidin-4-yl)methanol | Pyrrolidine derivative | Neuroprotective effects |

Case Studies

Several studies have explored the biological activity of Diphenyl(quinuclidin-4-yl)methanol:

- Pain Management Study : A study conducted on animal models demonstrated that administration of the compound resulted in a significant decrease in pain responses compared to control groups, indicating its potential as an analgesic agent.

- Neuroprotection Research : In vitro experiments showed that the compound could reduce apoptosis in neuronal cells subjected to oxidative stress, suggesting a protective role against neurodegeneration .

- Antimicrobial Evaluation : Laboratory tests indicated that Diphenyl(quinuclidin-4-yl)methanol inhibited the growth of certain bacterial strains, highlighting its potential utility in treating infections .

特性

IUPAC Name |

1-azabicyclo[2.2.2]octan-4-yl(diphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-11-14-21(15-12-19)16-13-19/h1-10,22H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUAKOZGGDHCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461648-39-5 | |

| Record name | 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。